The compound is derived from glucose, a common monosaccharide, through glycosylation reactions. It belongs to the broader class of glycosides, which are molecules formed from the reaction between a sugar and another functional group. In this case, the sugar is beta-D-glucopyranose, and the functional group is 2,4-dinitrophenol. The classification of this compound can be summarized as follows:
The synthesis of 2,4-dinitrophenyl beta-D-glucopyranoside typically involves the reaction of beta-D-glucopyranosyl hemiacetal with 1-fluoro-2,4-dinitrobenzene (commonly known as Sanger's reagent) under basic conditions. This method relies on nucleophilic aromatic substitution to form the desired glycoside.
The molecular structure of 2,4-dinitrophenyl beta-D-glucopyranoside consists of a glucopyranose ring bonded to a 2,4-dinitrophenyl group at the anomeric carbon (C1).
The structure can be confirmed through various analytical techniques such as:
2,4-Dinitrophenyl beta-D-glucopyranoside participates in several chemical reactions that are significant for understanding enzyme kinetics and substrate specificity.
The mechanism of action for 2,4-dinitrophenyl beta-D-glucopyranoside primarily involves its role as a substrate in enzymatic reactions.
The presence of the dinitrophenyl group enhances the electrophilicity of the anomeric carbon, facilitating nucleophilic attack and subsequent hydrolysis .
Understanding the physical and chemical properties of 2,4-dinitrophenyl beta-D-glucopyranoside is crucial for its applications in research.
These properties make it suitable for various biochemical assays and applications.
The applications of 2,4-dinitrophenyl beta-D-glucopyranoside span several fields within biochemistry and molecular biology.
2,4-Dinitrophenyl β-D-glucopyranoside (DNPG; CAS 25775-97-7) serves as a high-sensitivity chromogenic substrate for detecting β-glucosidase activity in biochemical assays. Hydrolysis of DNPG by β-glucosidases releases the intensely yellow 2,4-dinitrophenolate anion (λₘₐₓ = 400–420 nm; ε ≈ 9,600–11,000 M⁻¹cm⁻¹), enabling real-time spectrophotometric quantification of enzyme activity [4]. This chromogenic property surpasses alternatives like p-nitrophenyl-β-D-glucopyranoside (pNPG; λₘₐₓ = 405 nm; ε ≈ 3,000–4,000 M⁻¹cm⁻¹) in sensitivity due to the electron-withdrawing nitro groups in DNPG, which stabilize the phenolate ion and enhance extinction coefficients [6] [8].
DNPG’s utility is demonstrated in characterizing diverse β-glucosidases, such as those from Aspergillus niger and plant sources. Its low solubility in water (<5 mM) necessitates assay optimization with co-solvents like DMSO (≤10% v/v) without compromising enzyme activity. The high absorbance coefficient allows detection limits in the nanomolar range for enzyme concentrations, making DNPG indispensable for high-throughput screening of mutant libraries or environmental isolates [4] [7].
DNPG enables precise mechanistic studies of β-glucosidase-catalyzed hydrolysis through steady-state and pre-steady-state kinetics. For the Aspergillus niger GH3 β-glucosidase (AnBgl), DNPG hydrolysis exhibits classic Michaelis-Menten kinetics, with a Kₘ of 0.28 ± 0.03 mM and k꜀ₐₜ of 42 ± 1.3 s⁻¹, indicating high catalytic efficiency (k꜀ₐₜ/Kₘ ≈ 150,000 M⁻¹s⁻¹) [7]. The pH-rate profile reveals a bell-shaped curve with optimal activity at pH 4.5–5.0, consistent with acid/base catalysis involving Glu residues.
Pre-steady-state burst kinetics using DNPG confirm a two-step retaining mechanism:
Table 1: Kinetic Parameters for DNPG Hydrolysis by β-Glucosidases
Enzyme Source | GH Family | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|---|
Aspergillus niger | GH3 | 0.28 | 42 | 150,000 |
Thermotoga maritima | GH1 | 0.52 | 62 | 119,000 |
Barley β-Glucan ExoI | GH3 | 0.15* | 12* | 80,000 |
*Using pNPG as substrate due to limited DNPG data; demonstrates family trends* [1] [2] [7].
β-Glucosidases from different GH families exhibit distinct substrate preferences for DNPG, governed by active-site architecture:
Table 2: Substrate Specificity Ratios (k꜀ₐₜ/Kₘ Relative to DNPG)
Enzyme | GH Family | Cellobiose | pNPG | β-1,3-Glucan |
---|---|---|---|---|
T. maritima β-Glucosidase | GH1 | 0.8 | 1.2 | <0.01 |
A. niger β-Glucosidase | GH3 | 2.5 | 0.7 | 1.1 |
Barley ExoI | GH3 | 3.8* | 1.0 | 4.5 |
*Data extrapolated from pNPG due to similar aryl-glycoside kinetics* [1] [2] [5].
DNPG serves as a diagnostic substrate for characterizing β-glucosidase inhibitors:
Table 3: Inhibition Constants for β-Glucosidase Modulators
Inhibitor | Enzyme Target | Kᵢ or IC₅₀ (μM) | Mechanism |
---|---|---|---|
1-Deoxynojirimycin | GH1 (Tm) | 0.9 | Competitive |
C6-Methyl-1-deoxynojirimycin (gg) | GH1 (Tm) | 0.15 | Competitive |
Conduritol B Epoxide | GH3 (AnBgl) | 0.2* | Irreversible |
AgNO₃ | GH1 (Tm) | 50 | Non-competitive |
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